(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate chemical structure
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate chemical structure
Chemical Identity, Synthesis, and Pharmacological Applications[1][2][3]
Executive Summary
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, commonly referred to as Ethyl Isoferulate , is a positional isomer of the widely studied ethyl ferulate. Distinguished by the placement of the hydroxyl group at the meta position (C3) and the methoxy group at the para position (C4) of the phenyl ring, this compound exhibits a distinct pharmacological profile. It serves as a critical intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. This guide details its structural characterization, validated synthetic protocols, and mechanism of action involving the NF-κB signaling pathway.
Part 1: Chemical Identity & Structural Analysis
The biological activity of ethyl isoferulate is strictly dependent on its stereochemistry. The (E)-isomer (trans) is the thermodynamically stable and biologically active form.
1.1 Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | Ethyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
| Common Name | Ethyl Isoferulate | |
| CAS Number | 22297-29-6 | Specific to the ethyl ester |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Viscous colorless oil or low-melting solid | Distinct from Ethyl Ferulate (mp 63-65°C) |
| Solubility | Soluble in EtOH, DMSO, EtOAc; Insoluble in H₂O | Lipophilic nature aids membrane permeability |
1.2 Spectral Characterization (¹H NMR)
The definitive identification of the (E)-isomer relies on the coupling constant (
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Shift (
Part 2: Synthetic Pathways & Protocols[4][5]
While ethyl isoferulate can be isolated from natural sources like Cimicifuga species, yield is often low. Chemical synthesis is the preferred method for research applications. Two primary routes exist: Direct Esterification (from Isoferulic acid) and Knoevenagel Condensation (from Isovanillin).
The Knoevenagel Condensation is superior for total synthesis as it allows for the construction of the carbon skeleton with high stereoselectivity for the (E)-isomer.
2.1 Protocol: Knoevenagel Condensation
Objective: Synthesize (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate from Isovanillin.
Reaction Scheme: Isovanillin + Monoethyl Malonate → [Pyridine/Piperidine] → Ethyl Isoferulate + CO₂ + H₂O
Reagents & Materials:
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Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0]
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Monoethyl malonate (or Diethyl malonate with subsequent hydrolysis, but Monoethyl is direct)
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Pyridine (Anhydrous)
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Piperidine (Catalytic amount)[1]
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Hydrochloric acid (1M)
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Ethyl Acetate (EtOAc) for extraction[2]
Step-by-Step Methodology:
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Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Isovanillin (10 mmol, 1.52 g) in Pyridine (10 mL).
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Addition: Add Monoethyl malonate (12 mmol, 1.58 g) and Piperidine (0.1 mL).
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Reflux: Heat the mixture to 100°C under a nitrogen atmosphere. Stir for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.
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Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour into ice-cold 1M HCl (50 mL) to neutralize pyridine and precipitate the product/intermediate.
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Extract with EtOAc (3 x 30 mL).
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Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 9:1 to 7:3) to yield the pure (E)-isomer.
2.2 Visualization of Synthetic Logic
Figure 1: The base-catalyzed condensation ensures the formation of the thermodynamically favored (E)-alkene.
Part 3: Pharmacological & Biological Profile
Ethyl isoferulate is not merely a precursor; it is a bioactive pharmacophore. Its lipophilicity (LogP ~2.2) allows it to cross cellular membranes more effectively than its parent acid, enhancing its bioavailability for intracellular targeting.
3.1 Mechanism of Action: NF-κB Inhibition
The primary therapeutic potential of ethyl isoferulate lies in its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is a central regulator of inflammation and cell survival.
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Stimulus: Pro-inflammatory signals (e.g., LPS, TNF-α).[3]
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Inhibition Point: Ethyl isoferulate prevents the degradation of IκBα (Inhibitor of κB) or directly interferes with the translocation of the p65 subunit to the nucleus.
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Outcome: Reduced expression of pro-inflammatory enzymes like iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[3][4]
3.2 Cytoprotection via HO-1
Parallel to NF-κB inhibition, ethyl isoferulate induces Heme Oxygenase-1 (HO-1) expression via the Nrf2 pathway. HO-1 is a potent antioxidant enzyme that degrades heme into biliverdin/bilirubin (antioxidants) and CO (anti-inflammatory gasotransmitter).
3.3 Biological Pathway Diagram
Figure 2: Ethyl Isoferulate acts as a dual-inhibitor, preventing IKK activation and p65 nuclear translocation.
Part 4: Analytical Methodologies
For drug development, purity must be validated using HPLC.
HPLC Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.
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Gradient: 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B).
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Detection: UV at 320 nm (Characteristic absorption max for hydroxycinnamates).
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Retention Time: Ethyl isoferulate is more lipophilic than isoferulic acid and will elute later (typically ~12-15 min depending on flow rate).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21080040, Ethyl isoferulate. Retrieved from [Link]
- Hirai, S., et al. (2010).Inhibitory effect of ferulic acid ethyl ester on NO production in LPS-stimulated RAW264.7 macrophages. Journal of Food Science.
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Wong, C.C., et al. (2018). Synthesis and anti-inflammatory activities of ferulic acid derivatives.Journal of Natural Products.[2] (Details the structure-activity relationship of the ethyl ester moiety).
- Sakai, T., et al. (1999).Knoevenagel condensation of aromatic aldehydes with ethyl malonate.Bulletin of the Chemical Society of Japan.
- SpectraBase.¹H NMR Spectrum of Cinnamic acid derivatives. Wiley Science Solutions. (Grounding for chemical shift assignments).
